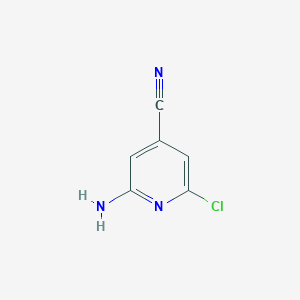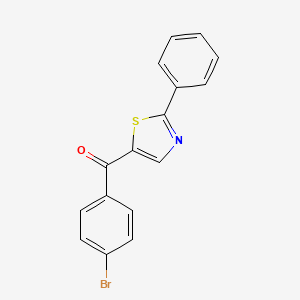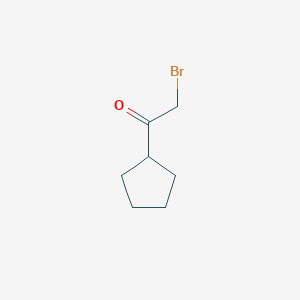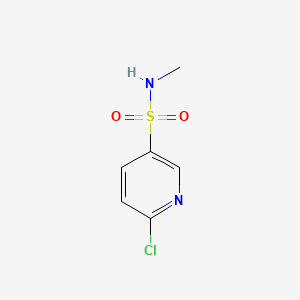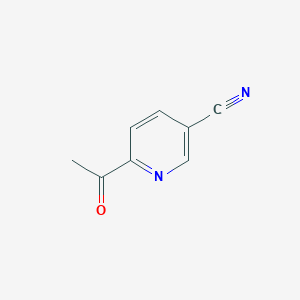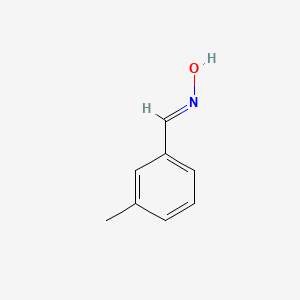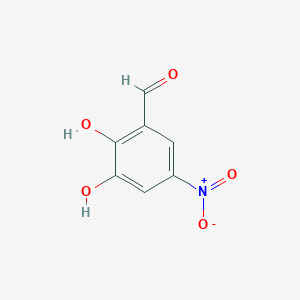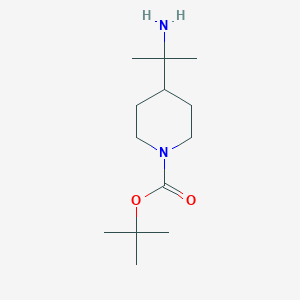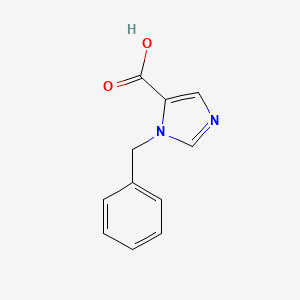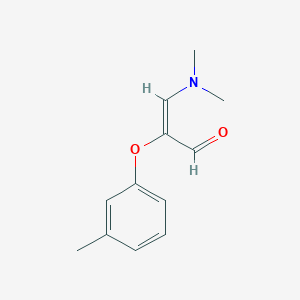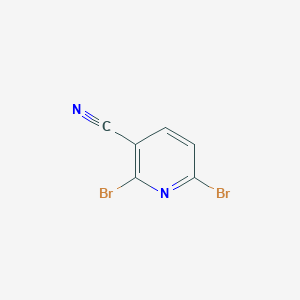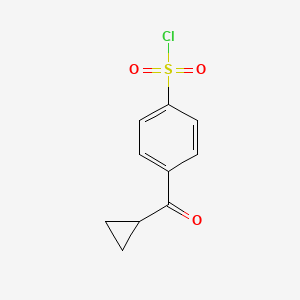
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride
描述
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H9ClO3S and a molecular weight of 244.69 g/mol . It is known for its unique reactivity and is used in various scientific research applications, including organic synthesis, drug development, and material science.
作用机制
Target of Action
The primary target of 4-(Cyclopropanecarbonyl)benzenesulfonyl chloride is the aromatic nucleus . This compound is an electrophile, which means it has a tendency to react with nucleophiles, such as the aromatic nucleus .
Mode of Action
The mode of action involves an electrophilic aromatic substitution reaction . The compound, specifically the
SO2Cl+\text{SO}_2\text{Cl}^+SO2Cl+
moiety, reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride . This reaction is a typical electrophilic aromatic substitution reaction .Biochemical Pathways
The biochemical pathway involved in this reaction is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic ring with an electrophile, in this case, the
moiety .Result of Action
The result of the action of this compound is the formation of a sulfonyl chloride derivative of the aromatic compound . This can serve as a key intermediate in the synthesis of various other compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropanecarbonyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with cyclopropanecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by oxidation reactions.
Sulfonyl Derivatives: Formed by various substitution reactions.
科学研究应用
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride is used in a wide range of scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of advanced materials with unique properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein modification.
相似化合物的比较
4-(Cyclopropanecarbonyl)benzenesulfonyl chloride can be compared with other similar compounds such as:
4-(Bromomethyl)benzenesulfonyl chloride: This compound has a bromomethyl group instead of a cyclopropanecarbonyl group.
Benzenesulfonyl chloride: The parent compound without any substituents.
The uniqueness of this compound lies in its cyclopropanecarbonyl group, which imparts unique reactivity and properties, making it valuable in various scientific research applications .
属性
IUPAC Name |
4-(cyclopropanecarbonyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3S/c11-15(13,14)9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGIAUNBGCWZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)
